molecular formula C16H22N2O5 B13371171 Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate

Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate

Cat. No.: B13371171
M. Wt: 322.36 g/mol
InChI Key: LONIMZGPYAQJIM-UHFFFAOYSA-N
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Description

Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxybenzoyl group and a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate typically involves multiple steps. One common method starts with the preparation of 4-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 3-aminopropanoic acid to form the intermediate product. Finally, the intermediate is esterified with methanol in the presence of a catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methoxybenzoate: Shares a similar methoxybenzoyl group but differs in its overall structure.

    Methyl 4-[(3-methoxybenzoyl)amino]benzoate: Contains a similar methoxybenzoyl group but has a different ester linkage.

Uniqueness

Methyl 4-({3-[(4-methoxybenzoyl)amino]propanoyl}amino)butanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

methyl 4-[3-[(4-methoxybenzoyl)amino]propanoylamino]butanoate

InChI

InChI=1S/C16H22N2O5/c1-22-13-7-5-12(6-8-13)16(21)18-11-9-14(19)17-10-3-4-15(20)23-2/h5-8H,3-4,9-11H2,1-2H3,(H,17,19)(H,18,21)

InChI Key

LONIMZGPYAQJIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC(=O)NCCCC(=O)OC

Origin of Product

United States

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